molecular formula C15H22O B14431687 2,6-Dimethyl-5-phenylheptan-3-one CAS No. 83237-38-1

2,6-Dimethyl-5-phenylheptan-3-one

Cat. No.: B14431687
CAS No.: 83237-38-1
M. Wt: 218.33 g/mol
InChI Key: VMULNJDQXGXKHK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-phenylheptan-3-one is an organic compound with the molecular formula C15H22O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its branched structure, which includes a phenyl group and two methyl groups attached to a heptane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-5-phenylheptan-3-one can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of this compound with a suitable Grignard reagent, followed by hydrolysis, can yield the desired ketone . The reaction typically requires anhydrous conditions and a non-protic solvent such as diethyl ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5-phenylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional functional groups.

    Reduction: Alcohols corresponding to the original ketone.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2,6-Dimethyl-5-phenylheptan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-phenylheptan-3-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylheptan-3-one: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    5-Phenylheptan-3-one: Lacks the methyl groups, affecting its steric and electronic properties.

    2,6-Dimethyl-4-phenylheptan-3-one: Similar structure but with a different position of the phenyl group, leading to variations in reactivity and applications.

Uniqueness

2,6-Dimethyl-5-phenylheptan-3-one is unique due to its specific combination of functional groups and branched structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

83237-38-1

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2,6-dimethyl-5-phenylheptan-3-one

InChI

InChI=1S/C15H22O/c1-11(2)14(10-15(16)12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3

InChI Key

VMULNJDQXGXKHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)C(C)C)C1=CC=CC=C1

Origin of Product

United States

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